1-(Trifluoromethyl)naphthalene-8-acetonitrile
Description
1-(Trifluoromethyl)naphthalene-8-acetonitrile (CAS No. 1261737-11-4) is a naphthalene derivative featuring a trifluoromethyl (-CF₃) group at position 1 and an acetonitrile (-CH₂CN) substituent at position 6. Its molecular formula is C₁₃H₈F₃N, with a molecular weight of 235.20 g/mol . The compound’s structure combines the aromatic stability of naphthalene with the electron-withdrawing properties of the -CF₃ group and the polar nitrile functionality.
The trifluoromethyl group enhances chemical stability and lipophilicity, which may influence bioavailability in drug design. The acetonitrile moiety contributes polarity, affecting solubility and reactivity.
Properties
Molecular Formula |
C13H8F3N |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-[8-(trifluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)11-6-2-5-9-3-1-4-10(7-8-17)12(9)11/h1-6H,7H2 |
InChI Key |
QABGXQJLLVDECY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-(Trifluoromethyl)naphthalene-8-acetonitrile (TFMN) is an organic compound characterized by its unique trifluoromethyl group and naphthalene backbone, which significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of TFMN, supported by data tables and relevant case studies.
Chemical Structure and Properties
TFMN has the molecular formula C13H8F3N, indicating the presence of:
- Carbon (C) : 13 atoms
- Hydrogen (H) : 8 atoms
- Fluorine (F) : 3 atoms
- Nitrogen (N) : 1 atom
The trifluoromethyl group (-CF3) is known for its electron-withdrawing properties, which can enhance the compound's reactivity and biological profile. The acetonitrile moiety can undergo nucleophilic substitution, while the trifluoromethyl group participates in electrophilic aromatic substitution reactions, making TFMN a versatile compound in medicinal chemistry.
Antiproliferative Effects
Recent studies have demonstrated that TFMN exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, comparable to established chemotherapeutic agents.
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23-33 | Inhibition of tubulin polymerization |
| MDA-MB-231 | 10-33 | Interaction at colchicine-binding site |
These findings suggest that TFMN may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanistic Studies
Mechanistic studies indicate that TFMN interacts with tubulin, inhibiting its polymerization. Flow cytometry analysis has shown that treatment with TFMN results in cell cycle arrest at the G2/M phase, leading to increased apoptosis rates. Confocal microscopy further confirmed alterations in microtubule organization following TFMN treatment.
Case Studies
-
Study on Anticancer Activity :
A recent publication highlighted the antiproliferative effects of TFMN analogs on MCF-7 cells. The study revealed that compounds with similar structures to TFMN showed significant inhibition of cell growth and induced apoptosis through tubulin destabilization mechanisms . -
In Vivo Efficacy :
In vivo studies demonstrated that TFMN significantly reduced tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction, with minimal toxicity observed in normal tissues .
Comparative Analysis with Similar Compounds
TFMN shares structural similarities with several other compounds known for their biological activities. The following table summarizes these comparisons:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Bromomethyl)naphthalene-8-acetonitrile | Contains bromine instead of trifluoromethyl | Variable reactivity; less potent than TFMN |
| Naphthalen-2-yloxy-acetonitrile | Ether linkage instead of trifluoromethyl | Different electronic properties; moderate activity |
| 1-Naphthylacetonitrile | Lacks trifluoromethyl substitution | Generally lower biological activity |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for cancer therapy due to its potent antiproliferative effects and unique mechanisms of action. Further research is warranted to explore its full potential as a therapeutic agent, including detailed pharmacokinetic studies and clinical trials.
Future studies should also focus on synthesizing novel derivatives of TFMN to enhance its efficacy and reduce potential side effects. Understanding the structure-activity relationship (SAR) will be crucial for optimizing this compound for clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl vs. Trifluoromethoxy: The -CF₃ group (in the target compound) is less bulky than -OCF₃ (), but both are strong electron-withdrawing groups.
- Fluorine vs. Trifluoromethyl : Replacing -CF₃ with -F (as in 1-Fluoronaphthalene) reduces steric hindrance and electron withdrawal, likely increasing reactivity toward electrophilic aromatic substitution .
Toxicity and Environmental Behavior
For example:
- Naphthalene and its methyl derivatives (1- and 2-methylnaphthalene) are associated with respiratory toxicity and carcinogenicity in rodents .
- The -CF₃ group may reduce metabolic degradation compared to methyl groups, increasing environmental persistence.
- The acetonitrile moiety could pose cyanide release risks under extreme conditions, though its stability in this structure remains unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
